SRT1720 is a synthetic, small-molecule activator of Sirtuin 1 (SIRT1), a key enzyme involved in metabolic regulation, stress resistance, and aging.[1][2] As a member of the sirtuin-activating compound (STAC) class, it is structurally distinct from natural polyphenols like resveratrol.[3][4] It functions by binding to an allosteric site on the SIRT1-substrate complex, which lowers the Michaelis constant (Km) for the acetylated peptide substrate, thereby increasing the enzyme's catalytic efficiency.[1][5][6] This mechanism makes it a valuable tool for investigating SIRT1-specific pathways in models of metabolic disease, such as type 2 diabetes, and age-related pathologies.[7][8]
Substituting SRT1720 with the natural activator resveratrol is often unfeasible due to resveratrol's significantly lower potency, poor bioavailability, and pleiotropic effects, which include antioxidant and anti-inflammatory activities independent of SIRT1.[9][10][11] This lack of specificity can confound experimental results, making it difficult to attribute observed effects solely to SIRT1 activation. Furthermore, the activation mechanism of SRT1720 and related compounds is highly dependent on the specific peptide substrate used in an assay, a critical factor for experimental design that is not shared by all activators.[3][12] Even close synthetic analogs like SRT2104 exhibit different pharmacokinetic profiles and may have distinct off-target effects, making them non-interchangeable for studies requiring precise and reproducible SIRT1 modulation.[8][13]
SRT1720 demonstrates significantly higher potency in activating SIRT1 compared to the natural product resveratrol. In a fluorogenic peptide assay, SRT1720 exhibited an EC1.5 (concentration required to increase enzyme activity by 50%) of 0.32 µM, while resveratrol required a concentration of 31.6 µM to achieve the same level of activation.[3][14] This indicates that SRT1720 is approximately 100 times more potent than resveratrol in this specific assay context.
| Evidence Dimension | SIRT1 Activation Potency (EC1.5) |
| Target Compound Data | 0.32 µM |
| Comparator Or Baseline | Resveratrol: 31.6 µM |
| Quantified Difference | ~99x greater potency |
| Conditions | In vitro fluorogenic peptide deacetylation assay using TAMRA-p53 peptide substrate. |
Higher potency allows for the use of lower concentrations in vitro, reducing the risk of off-target effects and increasing the likelihood of observing SIRT1-specific outcomes.
SRT1720 shows marked selectivity for SIRT1 over its closest homologs, SIRT2 and SIRT3. In cell-free assays, SRT1720 activated SIRT1 with an EC1.5 of 0.16 µM, whereas its potency for SIRT2 was over 230-fold lower (EC1.5 = 37 µM).[5][6][15] Its activity against SIRT3 was even weaker, with an EC1.5 greater than 300 µM.[5][6][15] This high degree of isoform selectivity is critical for attributing biological effects directly to SIRT1 modulation.
| Evidence Dimension | Sirtuin Activation Potency (EC1.5) |
| Target Compound Data | SIRT1: 0.16 µM |
| Comparator Or Baseline | SIRT2: 37 µM; SIRT3: >300 µM |
| Quantified Difference | >230-fold selectivity for SIRT1 vs. SIRT2; >1875-fold vs. SIRT3 |
| Conditions | Cell-free enzymatic assays. |
High selectivity minimizes confounding data from the activation of other sirtuin pathways, leading to more precise and reproducible research outcomes.
SRT1720 exhibits a suitable pharmacokinetic profile for in vivo studies, with an oral bioavailability of 50% in mice and 25% in rats.[7] In diet-induced obesity mouse models, a 100 mg/kg oral dose of SRT1720 was sufficient to improve glucose tolerance and insulin sensitivity.[7] This contrasts with a reformulated version of resveratrol (SRT501), which required doses of 500 to 1,000 mg/kg to achieve similar metabolic benefits in comparable studies.[7] The ability to achieve therapeutic effects at a 5- to 10-fold lower dose simplifies animal studies and reduces potential compound burden.
| Evidence Dimension | Effective Oral Dose in Obese Mice |
| Target Compound Data | 100 mg/kg (SRT1720) |
| Comparator Or Baseline | 500 - 1,000 mg/kg (SRT501, a resveratrol formulation) |
| Quantified Difference | 5- to 10-fold lower effective dose |
| Conditions | Once daily oral gavage in diet-induced or genetically obese mouse models of type 2 diabetes. |
Better bioavailability and in vivo potency mean that lower, more practical doses can be used in animal research, improving the feasibility and cost-effectiveness of long-term studies.
The activation of SIRT1 by SRT1720 is critically dependent on the nature of the peptide substrate. Studies have shown that SRT1720 and related compounds robustly activate SIRT1 when using substrates containing a covalently attached fluorophore, such as a TAMRA-labeled p53 peptide.[3][12] However, this activation is not observed or is significantly diminished when using native peptide sequences or full-length protein substrates that lack such modifications.[3][12] This indicates that SRT1720 may act by interacting with the fluorophore-substrate-enzyme complex rather than the enzyme alone.
| Evidence Dimension | SIRT1 Activation |
| Target Compound Data | Strong activation |
| Comparator Or Baseline | No or weak activation |
| Quantified Difference | Qualitative difference (activation vs. no activation) |
| Conditions | Comparison between assays using fluorophore-labeled peptide substrates versus native (unlabeled) peptide or full-length protein substrates. |
This provides a clear directive for procurement: if your experimental design relies on a validated, fluorophore-based SIRT1 assay, SRT1720 is a proven activator; if using a native substrate, its efficacy may be limited, and an alternative should be considered.
When the research goal is to confirm that an observed metabolic effect (e.g., changes in glucose uptake or gene expression) is mediated specifically by SIRT1, SRT1720 is a more precise tool than broad-spectrum activators like resveratrol.[9] Its high potency and >230-fold selectivity against SIRT2/3 minimize the risk that results are confounded by off-target sirtuin activation or other pleiotropic effects.[5][6]
For long-term animal studies investigating the therapeutic potential of SIRT1 activation, SRT1720's favorable oral bioavailability (50% in mice) and demonstrated efficacy at doses 5-10 times lower than resveratrol formulations make it a more practical and cost-effective choice.[7] It has been shown to improve insulin sensitivity, lower plasma glucose, and increase mitochondrial capacity in diet-induced obese mice.[7]
SRT1720 is the compound of choice for use as a positive control or reference compound in biochemical assays that utilize established, commercially available fluorophore-labeled peptide substrates.[3] Its well-characterized, potent activation in these specific assay systems provides a reliable benchmark for screening new potential SIRT1 modulators.